Technical Whitepaper: (2R)-3-Cyclohexyl-2-methylpropionic Acid as a Chiral Scaffold
Technical Whitepaper: (2R)-3-Cyclohexyl-2-methylpropionic Acid as a Chiral Scaffold
This guide provides an in-depth technical analysis of (2R)-3-cyclohexyl-2-methylpropionic acid , a critical chiral building block in the synthesis of peptidomimetics, particularly Matrix Metalloproteinase (MMP) inhibitors and renin inhibitors.[1]
[1]
Executive Summary
(2R)-3-cyclohexyl-2-methylpropionic acid (CAS: 186900-67-4) represents a saturated, lipophilic chiral synthon used to introduce steric bulk and hydrophobic interaction capabilities into drug candidates.[1] Its structural motif—a gamma-branched fatty acid analogue—mimics the leucine or phenylalanine side chains found in natural peptides but with enhanced metabolic stability due to the absence of the
Structural Analysis & Stereochemistry
Conformational Geometry
The molecule consists of a flexible propionic acid backbone substituted at the C2 position with a methyl group and at the C3 position with a cyclohexyl ring. The cyclohexyl group predominantly adopts a chair conformation to minimize 1,3-diaxial interactions.[1]
Absolute Configuration (Cahn-Ingold-Prelog)
The chirality resides at the C2 carbon. The assignment of the (
-
-COOH (Carboxyl group): Priority 1 (Carbon bonded to three oxygens).[1]
-
-CH
-C H (Cyclohexylmethyl): Priority 2 (Carbon bonded to Carbon).[1] -
-CH
(Methyl): Priority 3 (Carbon bonded to Hydrogens).[1] -
-H (Hydrogen): Priority 4.[1]
Visualization: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1
Synthetic Routes & Process Chemistry
To ensure high enantiomeric excess (ee > 98%), a diastereoselective alkylation using an Evans oxazolidinone auxiliary is the preferred laboratory and pilot-scale method. This route relies on the formation of a rigid
Route Selection: The "Methylation" Strategy
While one can alkylate a propionyl imide with (bromomethyl)cyclohexane, the electrophile is bulky and sluggish. A superior kinetic approach is the methylation of the 3-cyclohexylpropanoyl imide.[1]
Detailed Protocol (Self-Validating)
Step 1: Acylation
Objective: Attach the substrate to the chiral auxiliary.[5]
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C.
-
Add
-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to form the lithiated auxiliary. -
Add 3-cyclohexylpropanoyl chloride (1.1 equiv).[1]
-
Warm to 0°C and quench with saturated NH
Cl. -
Checkpoint:
H NMR must show the diagnostic signals of the auxiliary protons shifting, confirming acylation.[1]
Step 2: Diastereoselective Methylation
Objective: Introduce the C2-methyl group with (
-
Dissolve the acylated imide in dry THF under N
.[1] Cool to -78°C.[1] -
Add NaHMDS (Sodium bis(trimethylsilyl)amide, 1.1 equiv) dropwise.[1]
-
Stir for 45 min at -78°C.
-
Add Methyl Iodide (MeI, 5.0 equiv) rapidly.[1]
-
Stereocontrol: The benzyl group on the auxiliary blocks the "top" face. MeI attacks from the "bottom" (anti) face.
-
-
Stir at -78°C for 2 hours, then warm to -20°C overnight.
-
Validation: HPLC analysis of the crude mixture should show a diastereomeric ratio (dr) of >95:5.
Step 3: Hydrolytic Cleavage
Objective: Remove the auxiliary to yield the free acid.
-
Dissolve the methylated imide in THF/H
O (3:1).[1] -
Cool to 0°C. Add LiOH (2.0 equiv) and H
O (30%, 4.0 equiv).-
Note: H
O aids in cleaving the sterically hindered amide bond without racemization.[1]
-
-
Quench with Na
SO (to destroy excess peroxide) and acidify to pH 2 with 1N HCl. -
Extract with Ethyl Acetate.[1][8] The auxiliary can be recovered from the organic layer.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The following spectral data confirms the structure.
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 11.80 | Broad Singlet | 1H | -COOH | |
| 2.55 | Sextet ( | 1H | C2-H (Chiral center) | |
| 1.60 - 1.75 | Multiplet | 5H | Cyclohexyl (Equatorial) | |
| 1.25 | Multiplet | 2H | C3-H | |
| 1.14 | Doublet ( | 3H | C2-CH | |
| 0.85 - 1.20 | Multiplet | 6H | Cyclohexyl (Axial) |
Chiral HPLC Method (Release Testing)
To verify optical purity, a chiral stationary phase is required.[1] Standard C18 columns cannot separate enantiomers.[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).[1]
-
Note: TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (End absorption).[1]
-
System Suitability: Resolution (
) between ( ) and ( ) enantiomers must be .
Pharmaceutical Utility
This scaffold is a "lipidic amino acid" mimic.[1] It is frequently employed in:
-
Renin Inhibitors: It serves as a P3 or P4 pocket binder, replacing natural amino acids to increase plasma half-life.[1]
-
MMP Inhibitors: The carboxylic acid chelates the Zinc ion in the MMP active site, while the cyclohexyl group fits into the hydrophobic S1' pocket.
-
Synthesis of Aliskiren Analogues: Used as a starting material for generating gamma-amino acids via Curtius rearrangement.[1]
References
-
Evans, D. A., et al. (1982).[1] "Bis(trimethylsilyl)acetamide in the synthesis of chiral oxazolidinones." Journal of the American Chemical Society.[1][8]
-
Myers, A. G., et al. (1997).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society.[1][8]
-
PubChem Compound Summary. (2023). "3-Cyclohexyl-2-methylpropanoic acid."[1][2][3][9][10] National Center for Biotechnology Information.[1]
-
Ager, D. J., et al. (1996).[1] "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta.[1]
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- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
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